molecular formula C26H35BrN2O9 B14771214 Thalidomide-C3-PEG4-C2-Br

Thalidomide-C3-PEG4-C2-Br

Cat. No.: B14771214
M. Wt: 599.5 g/mol
InChI Key: BPURNUOMHRVPFM-UHFFFAOYSA-N
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Description

Thalidomide-C3-PEG4-C2-Br (C₂₆H₃₅BrN₂O₉, MW: 599.475) is a bifunctional degrader building block designed for targeted protein degradation (TPD) applications. It integrates three critical components:

  • E3 ubiquitin ligase ligand: Derived from thalidomide, it binds Cereblon (CRBN), a key E3 ligase component .
  • Linker: A C3-PEG4-C2 spacer, providing flexibility and hydrophilicity to enhance solubility and reduce steric hindrance during target engagement .
  • Functional group: A terminal bromine (-Br) enabling nucleophilic substitution reactions (e.g., with thiols or amines) for covalent conjugation to target-binding ligands .

The compound is ≥95% pure (HPLC), stable at room temperature during transit, and requires refrigeration (2–8°C) for long-term storage . Its primary application lies in PROTAC (Proteolysis-Targeting Chimera) development, where it facilitates the recruitment of CRBN to degrade disease-relevant proteins .

Properties

Molecular Formula

C26H35BrN2O9

Molecular Weight

599.5 g/mol

IUPAC Name

4-[3-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propyl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C26H35BrN2O9/c27-8-10-35-12-14-37-16-18-38-17-15-36-13-11-34-9-2-4-19-3-1-5-20-23(19)26(33)29(25(20)32)21-6-7-22(30)28-24(21)31/h1,3,5,21H,2,4,6-18H2,(H,28,30,31)

InChI Key

BPURNUOMHRVPFM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCOCCOCCOCCOCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-C3-PEG4-C2-Br involves several steps, starting with the functionalization of Thalidomide. The Thalidomide molecule is modified to include a PEG linker and a bromine atom. The PEG linker is typically introduced through a series of coupling reactions, using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of amide bonds. The bromine atom is then introduced through a halogenation reaction, using reagents such as N-bromosuccinimide (NBS) under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, reaction time, and the concentration of reagents. The use of automated synthesis equipment and continuous flow reactors can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-C3-PEG4-C2-Br undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield a Thalidomide-C3-PEG4-C2-N3 compound, while oxidation with hydrogen peroxide could result in the formation of an oxidized Thalidomide derivative .

Scientific Research Applications

Thalidomide-C3-PEG4-C2-Br has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Thalidomide-C3-PEG4-C2-Br involves its binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their degradation. The PEG linker enhances the solubility and bioavailability of the compound, allowing it to effectively reach and interact with its molecular targets .

Comparison with Similar Compounds

Key Observations:

Linker Flexibility :

  • PEG4 linkers (e.g., in this compound) enhance solubility and reduce aggregation compared to shorter PEG chains (e.g., PEG1–3) .
  • Propargyne linkers enable click chemistry for rapid, site-specific conjugations, unlike bromine-based termini .

Functional Group Reactivity :

  • Bromine (-Br) supports nucleophilic substitutions, while carboxylic acid (-COOH) facilitates carbodiimide coupling .
  • Amine (-NH₂) groups are ideal for forming stable amide bonds but require protection (e.g., Boc) during synthesis .

Purity and Stability :

  • Most analogs exceed 95% purity, but storage conditions vary. For example, bromine-containing compounds like this compound require refrigeration to prevent degradation .

Pharmacokinetic and Efficacy Considerations

  • CRBN Binding Affinity : Thalidomide derivatives with shorter linkers (e.g., PEG1–2) exhibit reduced CRBN engagement due to steric constraints, whereas PEG4 optimizes ternary complex formation .
  • Metabolic Stability: PEGylated linkers improve pharmacokinetic profiles by reducing enzymatic cleavage compared to non-PEGylated analogs .

Cost and Accessibility

  • This compound is commercially available but faces intermittent stock shortages (e.g., 25 mg batches) .
  • Analogs like Thalidomide-O-PEG3-amine hydrochloride are more accessible but lack bromine’s versatility in conjugation .

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